5-Chlorotryptophol

Description

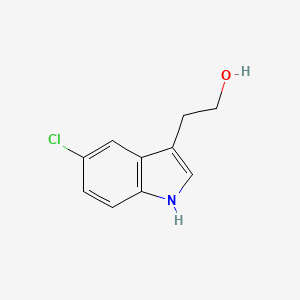

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYZBUJHHBTQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520996 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-51-7 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chlorotryptophol and Its Analogues

Established Synthetic Routes for 5-Chlorotryptophol

The preparation of this compound can be achieved through several synthetic strategies, including direct halogenation and multi-step procedures involving tryptophol (B1683683) or related precursors.

Direct Halogenation Approaches

Direct chlorination of tryptophol can be employed to introduce a chlorine atom onto the indole (B1671886) ring. However, this approach can often lead to a mixture of products, including polychlorinated species and isomers, necessitating careful control of reaction conditions to achieve regioselectivity for the desired 5-chloro isomer.

Chemical Reactions Involving Tryptophol or Related Precursors

A common and effective method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, 5-chloroindole-3-acetic acid can be esterified and subsequently reduced to yield this compound. nih.gov

One documented procedure involves the following steps:

Esterification: 5-chloroindole-3-acetic acid is dissolved in methanol, and p-toluenesulfonic acid monohydrate is added as a catalyst. The mixture is heated to 60°C. nih.gov

Reduction: The resulting ester is then reduced to the corresponding alcohol, this compound. nih.gov

This method provides a reliable pathway to this compound from a readily available starting material.

Stepwise Synthetic Procedures

More controlled and higher-yielding syntheses of this compound often involve multi-step procedures starting from a pre-functionalized indole ring. One such approach begins with 5-chloroindole (B142107).

A representative stepwise synthesis is as follows:

Formylation: 5-chloroindole can be formylated at the C3 position to produce 5-chloroindole-3-carboxaldehyde. chemicalbook.com

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, yielding this compound. chemicalbook.com

Another important precursor is N-Boc-5-chlorotryptophol, which is valuable for its use in multi-step synthetic workflows where protection of the indole nitrogen is required. vulcanchem.com The Boc (tert-butoxycarbonyl) protecting group enhances solubility in organic solvents and prevents undesirable side reactions. vulcanchem.com The synthesis of N-Boc-5-chlorotryptophol itself is a multi-step process, often starting from simpler indole derivatives. vulcanchem.com

Synthesis of Halogenated Tryptophol Derivatives

The synthesis of other halogenated tryptophol derivatives, including positional isomers and functionalized analogues, is also of significant interest in medicinal chemistry.

Preparation of Positional Isomers (e.g., 7-Chlorotryptophol, 4-Chlorotryptophol)

The synthesis of positional isomers such as 7-chlorotryptophol and 4-chlorotryptophol requires specific starting materials or regioselective synthetic methods.

7-Chlorotryptophol: The synthesis of 7-chlorotryptophol can be achieved from 7-chloroindole (B1661978). For example, 7-chloroindole can be reacted with lithium aluminium tetrahydride in the presence of triethylamine (B128534) in a solvent mixture of tetrahydrofuran (B95107) and diethyl ether to produce 7-chlorotryptophol. molaid.com Another approach involves the acid-catalyzed condensation of a substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate. molaid.com A bioconversion method has also been reported, where a substrate is treated in a solution of isopropanol, followed by filtration and extraction to yield 7-chlorotryptophol. uchicago.edu

4-Chlorotryptophol: The synthesis of 4-chlorotryptophol has also been described in the literature. A process for synthesizing 4-chlorobutanol from tetrahydrofuran and hydrogen chloride has been reported, which could potentially be adapted or serve as a reference for related chloro-alcohol syntheses. google.com

Functionalization of the Indole Moiety and Side Chains

Further functionalization of the indole ring and the hydroxyethyl (B10761427) side chain of tryptophol and its derivatives allows for the creation of a diverse range of compounds with potential biological activities. researchgate.netmdpi.com The indole nucleus is a versatile scaffold that can undergo various chemical modifications. unimi.itwikipedia.org

The hydroxyethyl side chain of tryptophol can be converted into other functional groups or used as a handle for attaching other molecules. researchgate.net For instance, the hydroxyl group can be transformed into a leaving group, such as an iodide, to facilitate nucleophilic substitution reactions. nih.gov

The indole nitrogen can also be functionalized, for example, by introducing a protecting group like the Boc group, which can be selectively removed under acidic conditions. vulcanchem.com This allows for further modifications at other positions of the indole ring without interference from the nitrogen atom. vulcanchem.com

Synthetic Methodologies Overview

| Compound | Synthetic Approach | Key Reagents/Steps | Reference |

| This compound | Reduction of 5-chloroindole-3-acetic acid | Esterification (MeOH, p-TsOH), Reduction | nih.gov |

| This compound | From 5-chloroindole | Formylation, Reduction | chemicalbook.com |

| N-Boc-5-chlorotryptophol | Multi-step synthesis | Boc protection | vulcanchem.com |

| 7-Chlorotryptophol | From 7-chloroindole | LiAlH4, Et3N, THF/ether | molaid.com |

| 7-Chlorotryptophol | Bioconversion | Isopropanol, filtration, extraction | uchicago.edu |

| 4-Chlorotryptophol | Documented synthesis | Not detailed |

Enantioselective Synthesis of Related Spirooxindole-Fused Cyclopentanes

The enantioselective synthesis of spirooxindole-fused cyclopentanes, which are structurally related to derivatives of this compound, represents a significant area of research in organic synthesis. These complex molecular architectures are often pursued for their potential biological activities.

A prominent strategy for constructing these molecules involves asymmetric organocatalytic cascade reactions. For instance, the reaction of oxindole (B195798) derivatives with α,β-unsaturated aldehydes, catalyzed by a simple chiral secondary amine, can produce spirooxindole-fused cyclopentanes in excellent isolated yields (up to 98%) and with high enantiopurities (up to 99% ee). acs.orgcolab.ws This method's utility has been demonstrated through various transformations of the resulting spiro compounds. acs.org

Another approach utilizes an N-heterocyclic carbene (NHC)-catalyzed retro-aldol/aldol cascade reaction of a spirooxindole-based β-hydroxyaldehyde. researchgate.netresearchgate.net This process allows for the diastereodivergent synthesis of spirocyclopentaneoxindole products bearing four consecutive stereocenters by simply altering the reaction solvent. researchgate.netresearchgate.net Furthermore, a Michael/aldol/retro-aldol/aldol sequential protocol, under the relay catalysis of a chiral secondary amine and an NHC catalyst, can also achieve the diastereodivergent synthesis of spirocyclopentaneoxindoles. researchgate.netresearchgate.net

Researchers have also developed a Michael-initiated ring-closing [3+2] cycloaddition of 3-(1-benzyl-2-oxoindolin-3-yl)pentane-2,4-diones with α,β-unsaturated aldehydes. researchgate.net This cascade reaction, catalyzed by a chiral secondary amine, yields highly functionalized spirocyclopentane oxindole derivatives with five consecutive stereogenic centers in good yields and with excellent enantioselectivities. researchgate.net

The table below summarizes the outcomes of various enantioselective methods for synthesizing spirooxindole-fused cyclopentanes.

| Catalytic System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref |

| Chiral Secondary Amine | Oxindole derivates + α,β-unsaturated aldehydes | Spirooxindole-fused cyclopentanes | Up to 98% | Up to 99% | Moderate to high | acs.org |

| Chiral Secondary Amine + NHC | 3-Substituted oxindole + α,β-unsaturated aldehyde | Spirocyclopentaneoxindoles | --- | --- | --- | researchgate.netresearchgate.net |

| Chiral Secondary Amine | 3-(1-benzyl-2-oxoindolin-3-yl)pentane-2,4-diones + α,β-unsaturated aldehydes | Spirocyclopentane oxindoles with five stereocenters | Up to 90% | >99:1 er | >95:5 | researchgate.net |

| Bifunctional Catalyst | Oxindole-derived alkenes + 3-bromo-1-nitropropane | Spirooxindole-fused cyclopentanes | 15-69% | Excellent | --- | researchgate.net |

| Secondary Amine C6 | Nitrooxindoles + Cinnamaldehydes | Cyclopentane-fused spirooxindoles with six stereocenters | 55-64% | 96-99% | --- | rsc.org |

| Chiral Squaramide | Substituted oxindoles + other substrates | Spirooxindoles | 70-98% | 90-96% | >99:1 | rsc.org |

Advanced Synthetic Strategies and Catalysis in Halogenated Indole Synthesis

The synthesis of halogenated indoles, including this compound, benefits significantly from advanced strategies that often involve enzymatic catalysis. These methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Chemoenzymatic Functionalization Approaches Utilizing Halogenases

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis. Flavin-dependent halogenases (FDHs) are particularly valuable for the regioselective halogenation of aromatic compounds like tryptophan, the precursor to tryptophol. researchgate.net These enzymes use benign inorganic halides, offering an advantage over classical halogenation methods that often lack regioselectivity and employ harsh reagents. researchgate.net

The introduction of chlorine atoms onto an indole ring can significantly impact a molecule's biological activity. nih.govescholarship.org For example, the flavin-dependent halogenases MalA and MalA' catalyze the iterative dichlorination of premalbrancheamide in the final steps of malbrancheamide (B1243991) biosynthesis. nih.govescholarship.org This highlights the potential of using halogenases for the late-stage functionalization of complex molecules. nih.gov

Engineered variants of the rebeccamycin (B1679247) halogenase (RebH) have been used to selectively halogenate various biologically active aromatic compounds. nih.gov Subsequent palladium-catalyzed cross-coupling reactions on the crude extracts from these enzymatic reactions can then be used to install aryl, amine, and ether substituents at the halogenated site. nih.gov This chemoenzymatic approach provides access to derivatives that would be difficult to prepare otherwise. nih.gov

Directed Evolution for Enzyme Activity and Selectivity in Halogenation

Directed evolution has emerged as a powerful tool to enhance the activity and alter the regioselectivity of halogenases. This technique allows for the generation of enzyme variants with improved properties for specific applications.

For instance, structure-guided directed evolution has been applied to the Fe(II) and α-ketoglutarate dependent halogenase Wi-WelO15 to achieve chemo-, regio-, and diastereoselective chlorination of unactivated C(sp3)-H bonds using sodium chloride as the chlorine source. chemrxiv.org

Similarly, directed evolution of the tryptophan 7-halogenase RebH has expanded its substrate scope. nih.gov Starting from a thermostable variant, a "substrate walking" approach involving random mutagenesis and screening on progressively larger substrates has yielded RebH variants that can halogenate a broad range of large indoles and carbazoles. nih.gov This demonstrates the potential of directed evolution to enable the functionalization of substrates not accepted by the wild-type enzyme. nih.gov

Furthermore, multiple rounds of directed evolution have been used to transform a hydroxide (B78521) adenosyltransferase (HATase) from Thermotoga maritima MSB8 into a halogenase that can regioselectively halogenate S-adenosylmethionine (SAM). figshare.comacs.org Computational studies revealed that mutations altered the halide orientation, leading to changes in regioselectivity for SAM cleavage. figshare.com This research showcases the potential to engineer enzymes for novel catalytic activities.

The following table presents examples of enzyme engineering for halogenation:

| Enzyme | Engineering Approach | Substrate(s) | Outcome | Ref |

| RebH | Directed Evolution (Substrate Walking) | Tryptophan derivatives, large indoles, carbazoles | Expanded substrate scope, selective halogenation of large molecules | nih.gov |

| Wi-WelO15 | Structure-Guided Directed Evolution | Non-natural hapalindoles | Chemo-, regio-, and diastereoselective C(sp3)-H chlorination | chemrxiv.org |

| Hydroxide Adenosyltransferase (HATase) | Directed Evolution | S-adenosylmethionine (SAM) | Transformed into a regioselective halogenase | figshare.comacs.org |

| PrnA | Site-directed mutagenesis (F103A) | Tryptophan | Altered regioselectivity (C7 and C5 halogenation) | mdpi.com |

One-Pot Synthesis Techniques for Chlorinated Thiophene (B33073) Carboxylic Acid Analogues

One-pot synthesis offers a streamlined and efficient approach to chemical transformations by performing multiple reaction steps in a single vessel without isolating intermediates. This methodology has been successfully applied to the synthesis of chlorinated thiophene carboxylic acid analogues, which share structural motifs with some halogenated indole derivatives.

A method for synthesizing 5-chlorothiophene-2-carboxylic acid involves a one-pot process starting from 2-thiophenecarboxaldehyde. google.comgoogle.com The process begins with the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is used directly in the subsequent step. google.comgoogle.com This intermediate is then oxidized to the final product. google.comgoogle.com This approach avoids the use of hazardous reagents like lithium diisopropylamide (LDA) and the need for anhydrous and anaerobic conditions, making it more suitable for industrial production. google.com

Another one-pot procedure for producing a related compound, 2,4-dibromo-3-methylthiophene, involves a bromination/debromination sequence starting from 3-methylthiophene. beilstein-journals.orgresearchgate.net The resulting product is a key intermediate that can be converted to the corresponding carboxylic acid through methods like Grignard metallation followed by carbonation. beilstein-journals.orgresearchgate.net

The table below outlines key aspects of one-pot synthesis methods for chlorinated thiophene carboxylic acids.

| Starting Material | Key Steps | Product | Advantages | Ref |

| 2-Thiophenecarboxaldehyde | Chlorination, in-situ oxidation | 5-Chlorothiophene-2-carboxylic acid | Avoids hazardous reagents and stringent conditions, suitable for industrial scale-up | google.comgoogle.com |

| 3-Methylthiophene | Bromination/debromination | 2,4-Dibromo-3-methylthiophene | Efficient one-pot procedure for a key intermediate | beilstein-journals.orgresearchgate.net |

| Tetrachlorothiophene | Lithiation or Grignard reaction, carbonation | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Provides a route from a commercially available starting material | beilstein-journals.orgresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 5 Chlorotryptophol

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of 5-Chlorotryptophol. openaccessjournals.com Its versatility allows for various applications, from assessing purity to monitoring its formation in complex mixtures. scas.co.jpresearchgate.net

Method Development and Optimization for this compound Detection

The development of a robust HPLC method is crucial for the accurate analysis of this compound. openaccessjournals.com This process involves the systematic optimization of several chromatographic parameters to achieve the desired separation and sensitivity. researchgate.net

Key parameters that are typically optimized include:

Column Selection: The choice of the stationary phase is critical. A C18 reversed-phase column is commonly employed for the separation of non-polar to moderately polar compounds like tryptophol (B1683683) derivatives. ejgm.co.ukinformaticsjournals.co.in The particle size and column dimensions also influence the efficiency and speed of the analysis. informaticsjournals.co.inwikipedia.org

Mobile Phase Composition: The mobile phase, a mixture of solvents, is adjusted to control the retention and elution of this compound. scholarsresearchlibrary.com A common approach for reversed-phase chromatography is to use a gradient system of an aqueous solution (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. informaticsjournals.co.inconicet.gov.ar The gradient is programmed to change the solvent composition over time, allowing for the separation of compounds with a wide range of polarities. nih.gov

Flow Rate and Temperature: These parameters are optimized to ensure good peak resolution and reasonable analysis time. informaticsjournals.co.inscholarsresearchlibrary.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used for the detection of this compound, as the indole (B1671886) ring exhibits strong UV absorbance. nih.gov The selection of the optimal wavelength is crucial for maximizing sensitivity. informaticsjournals.co.in

Table 1: Example HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Setting 1 (Hesperidin) informaticsjournals.co.in | Setting 2 (Polyphenols) conicet.gov.ar |

| Column | C-18 HSS (250 x 4.0 mm, 5µm) | Kinetex C18 (100 x 3.0 mm, 2.6 µm) |

| Mobile Phase | Methanol:Water (50:50 v/v), isocratic | A: Water (0.1% formic acid), B: Acetonitrile, gradient |

| Flow Rate | 0.9 mL/min | 0.8 mL/min |

| Detection | PDA Detector at 280 nm | MWD at 280, 320, 370, 254 nm |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 10 µL | 5 µL |

Applications in Bioconversion Monitoring and Purification

HPLC is an indispensable tool for monitoring the progress of bioconversion processes that may be used to synthesize this compound. It allows for the real-time tracking of the substrate consumption and product formation, enabling the optimization of reaction conditions. Furthermore, HPLC is utilized in the purification process to assess the purity of fractions and the final product.

Chiral HPLC for Enantiomeric Purity Analysis

For chiral molecules like this compound, which can exist as enantiomers, chiral HPLC is essential for determining enantiomeric purity. uhplcs.com This is particularly important in pharmaceutical applications where different enantiomers can have distinct biological activities. uhplcs.com Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. scas.co.jpsigmaaldrich.com

The development of a chiral HPLC method involves screening various chiral columns and mobile phases to achieve optimal separation. sigmaaldrich.com Common chiral stationary phases are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. scas.co.jpchiraltech.com The mobile phase composition, often a mixture of alkanes and alcohols, is carefully adjusted to modulate the retention and resolution of the enantiomers. rasayanjournal.co.in

Table 2: Common Chiral Stationary Phases for HPLC

| Stationary Phase Type | Example |

| Polysaccharide-based | Chiralpak AD-H (amylose derivative) rasayanjournal.co.in |

| Polysaccharide-based | CHIRALCEL OJ (cellulose derivative) chiraltech.com |

| Cyclodextrin-based | CYCLOBOND sigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Characterization and Identification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. wikipedia.org When coupled with a separation technique like liquid or gas chromatography, it becomes a highly specific and sensitive tool for the identification and quantification of this compound. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. wikipedia.org This technique is well-suited for the analysis of moderately polar to polar compounds like this compound. wikipedia.org In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. wikipedia.org Electrospray ionization (ESI) is a common ionization technique for this purpose. wikipedia.org LC-MS/MS, or tandem mass spectrometry, can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. thermofisher.com For the analysis of this compound by GC-MS, a derivatization step might be necessary to increase its volatility and thermal stability. The sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. mdpi.com The separated components then enter the mass spectrometer for detection. mdpi.com GC-MS provides detailed information on the molecular structure through characteristic fragmentation patterns. researchgate.netresearchgate.net

Table 3: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separates compounds in a liquid mobile phase. wikipedia.org | Separates volatile compounds in a gaseous mobile phase. thermofisher.com |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. wikipedia.org | Requires volatile or derivatized compounds. thermofisher.com |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). wikipedia.org | Electron Ionization (EI), Chemical Ionization (CI). |

| Applications | Analysis of a wide range of compounds in complex matrices. protocols.ionih.gov | Analysis of volatile and semi-volatile organic compounds. thermofisher.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) for Targeted Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large molecules and fragile compounds with minimal fragmentation. lcms.cz In MALDI-MS, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. lcms.cz

While often used for large biomolecules, MALDI-MS can also be applied to the analysis of smaller organic molecules like this compound, especially for targeted analysis and high-throughput screening. nih.govresearchgate.net It can provide rapid molecular weight determination and can be used for imaging the spatial distribution of the compound in a sample. lcms.cz The choice of matrix is critical for successful MALDI analysis. reading.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is of particular interest, showing signals for the protons on the indole ring. The ethyl alcohol side chain also gives rise to characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in the ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edu

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on NH | 8.1 - 8.3 | Singlet |

| H on OH | 1.5 - 2.5 | Singlet (broad) |

| Aromatic H | 7.0 - 7.6 | Multiplets |

| CH₂ (next to OH) | 3.8 - 4.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 125 - 127 |

| Aromatic C | 111 - 136 |

| C-N | 122 - 124 |

| C-CH₂ | 112 - 114 |

| CH₂ (next to OH) | 61 - 63 |

It is important to note that these are predicted values and may differ from experimental data due to solvent effects and other experimental conditions.

Other Spectroscopic Analytical Techniques (e.g., UV-Vis, IR Spectroscopy)

In addition to NMR, other spectroscopic techniques are instrumental in the characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions within the molecule. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, can help identify chromophores (light-absorbing groups) within the molecule. upi.edu The indole ring system in this compound is a strong chromophore. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. msu.edu For tryptophol derivatives, absorption maxima are typically observed in the ultraviolet region, generally between 200 and 300 nm. The presence of the chlorine atom may cause a slight shift in the λmax compared to the unsubstituted tryptophol.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. libretexts.org The resulting IR spectrum provides a "fingerprint" of the functional groups present in the molecule. libretexts.org For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic portions, and C-Cl stretch.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 (broad) |

| Indole | N-H stretch | 3300 - 3500 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 2960 |

| Aromatic | C=C stretch | 1450 - 1600 |

The combination of these spectroscopic techniques provides a comprehensive and robust characterization of the chemical structure of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Chlorotryptophol and Its Derivatives

Elucidation of Structural Features Influencing Biological Efficacy

The biological efficacy of tryptophol (B1683683) derivatives is significantly influenced by various structural features. The indole (B1671886) ring, the hydroxyethyl (B10761427) side chain, and substituents on the indole nucleus are all critical determinants of activity.

The indole core itself is a privileged scaffold in medicinal chemistry, known for its interactions with numerous biological targets. nih.gov The nitrogen atom in the indole ring can act as a hydrogen bond donor, a key interaction for binding to many receptors and enzymes. nih.gov The aromaticity of the bicyclic system allows for π-π stacking and hydrophobic interactions with protein residues. nih.gov

Chlorination at the 5-position of the indole ring, as in 5-chlorotryptophol, has been shown to augment the binding affinity of the molecule to hydrophobic pockets within enzymes and receptors. vulcanchem.com This is a common strategy in drug design to enhance potency. For instance, chlorinated indoles are found in various kinase inhibitors and serotonin (B10506) receptor modulators. vulcanchem.com The presence of a halogen can also increase the metabolic stability and bioavailability of a compound. vulcanchem.com

The 2-hydroxyethyl side chain at the C3 position offers a site for hydrogen bonding, which can be crucial for anchoring the molecule within a binding site. vulcanchem.com Modifications to this side chain can significantly alter the pharmacological profile of the compound.

Table 1: Key Structural Features and Their Influence on Biological Activity

| Structural Feature | Influence on Biological Efficacy |

|---|---|

| Indole Ring | Provides a scaffold for π-π stacking and hydrophobic interactions. The NH group acts as a hydrogen bond donor. nih.gov |

| 5-Chloro Substituent | Enhances binding to hydrophobic pockets and can improve metabolic stability and bioavailability. vulcanchem.com |

| Hydroxyethyl Side Chain | The hydroxyl group can participate in hydrogen bonding, anchoring the molecule in the target's binding site. vulcanchem.com |

Positional Effects of Halogenation on Bioactivity Profiles

The position of halogenation on the indole ring of tryptophol derivatives has a profound impact on their bioactivity. Different halogen substitutions at various positions can lead to compounds with distinct pharmacological properties.

Enzymatic halogenation studies have demonstrated the ability to selectively introduce halogens at different positions of the indole nucleus. For example, certain flavin-dependent halogenases can catalyze bromination at the C5, C6, or C7 positions of tryptophan derivatives. nih.gov This regioselectivity is crucial as the position of the halogen can dictate the molecule's interaction with its biological target. mdpi.com

In the context of adenosine (B11128) receptor (AR) agonists, the position of the halogen on the tryptophol moiety influences both potency and selectivity. nih.gov For instance, a study on adenosine derivatives with a tryptophol ether at the 2-position showed that 5''-halo analogues were well tolerated by the A2BAR. nih.gov The 5''-bromo analogue was equipotent to the unsubstituted parent compound at the A2BAR but was significantly less potent at the A2AAR, thereby improving its selectivity profile. nih.gov This highlights that the position and nature of the halogen are critical for fine-tuning the pharmacological activity.

Table 2: Positional Isomers of Halogenated Tryptophol and Their Reported Biological Context

| Compound | Position of Halogen | Reported Biological Context/Study |

|---|---|---|

| This compound | C5 | Studied as a derivative for adenosine receptor agonists. nih.gov |

| 6-Chlorotryptophol | C6 | Investigated in the context of adenosine receptor agonists. nih.gov |

| 7-Chlorotryptophol | C7 | Produced via enzymatic chlorination by tryptophan halogenase. nih.govuchicago.edu |

| 5-Bromotryptophol | C5 | Used in the synthesis of adenosine receptor modulators. nih.gov |

| 6-Bromotryptophol | C6 | Studied in SAR of adenosine receptor agonists. nih.gov |

| 5-Iodotryptophol | C5 | Prepared for SAR studies on adenosine receptors. nih.gov |

Impact of Side Chain Modifications on Pharmacological Response

Modifications to the 2-hydroxyethyl side chain of this compound can dramatically alter its pharmacological properties. This side chain provides a key point for interaction with biological targets and can be modified to modulate potency, selectivity, and pharmacokinetic properties.

Studies on adenosine receptor agonists have shown that converting the terminal hydroxyl group of the tryptophol side chain into other functional groups can have a significant impact. For example, converting the alcohol to a tosylate followed by iodination is a common synthetic step to allow for further derivatization. nih.gov

The length and flexibility of the side chain are also important. Shortening or lengthening the ethyl linker, or introducing conformational constraints, can affect how the molecule fits into a binding pocket. For instance, the synthesis of fluorinated pyrrolo- and furo-indoles from tryptophol derivatives demonstrates how cyclization of the side chain can lead to novel scaffolds with potentially different biological activities. researchgate.net

Furthermore, the hydroxyl group can be a site for metabolic conjugation (e.g., glucosidation), which can alter the compound's in vivo activity and clearance. nih.gov Protecting the hydroxyl group or replacing it with a more metabolically stable group can be a strategy to improve the pharmacokinetic profile of a drug candidate.

Table 3: Examples of Side Chain Modifications on Tryptophol Derivatives and Their Purpose

| Modification | Resulting Functional Group/Structure | Purpose of Modification |

|---|---|---|

| Tosylation | Tosylate ester | Activation of the hydroxyl group for further chemical reactions. nih.gov |

| Iodination | Iodoalkane | Creation of a reactive intermediate for coupling reactions. nih.gov |

| Fluorocyclization | 3a-Fluorofuro[2,3-b]indole | Introduction of fluorine and creation of a rigid, fused ring system. researchgate.net |

| Etherification | Ether | Alteration of polarity and hydrogen bonding capacity. nih.gov |

Computational Approaches to SAR/QSAR Modeling (e.g., Three-Dimensional QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for understanding the SAR of this compound and its derivatives. drugdesign.org These methods generate a correlation between the biological activities of a set of compounds and their 3D molecular properties, such as steric and electrostatic fields. drugdesign.org

A typical 3D-QSAR study involves aligning a series of structurally related compounds and calculating their molecular interaction fields. drugdesign.org Statistical methods like Partial Least Squares (PLS) are then used to derive a mathematical model that can predict the biological activity of new, untested compounds. researchgate.net The results of a 3D-QSAR analysis are often visualized as contour maps, which highlight regions in 3D space where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity. researchgate.net

For indole-based compounds, 3D-QSAR models have been successfully applied to predict their activity as inhibitors of various enzymes or as receptor ligands. nih.govnih.gov For example, 3D-QSAR studies on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors have provided insights into the structural requirements for potent inhibition. researchgate.net Such models could be similarly applied to this compound derivatives to guide the design of new analogues with improved activity. The reliability of these models is assessed through statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Receptor Binding and Ligand-Target Interaction Analysis

Understanding the binding of this compound and its derivatives to their biological targets is crucial for elucidating their mechanism of action. This involves identifying the specific receptors or enzymes they interact with and characterizing the nature of these interactions.

The binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its target. malvernpanalytical.com A lower KD value indicates a higher binding affinity. malvernpanalytical.com Radioligand binding assays are a common experimental technique used to determine binding affinities. nih.gov

For example, studies on 5-chloroindole (B142107), a related compound, have shown that it acts as a potent positive allosteric modulator of the 5-HT₃ receptor. nih.gov It was found to increase the apparent affinity of the natural agonist, serotonin, for the receptor. nih.gov This suggests that this compound could potentially have similar modulatory effects on this or other receptors.

Molecular docking simulations are a computational tool used to predict the binding mode of a ligand within the active site of a target protein. mdpi.com These simulations can provide valuable information about the key amino acid residues involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov For instance, docking studies of adenosine derivatives with tryptophol moieties have been used to visualize their binding to the A2B adenosine receptor. nih.gov

Preclinical Development and Toxicological Considerations of 5 Chlorotryptophol Analogues

In Vitro Preclinical Investigations

In vitro studies, conducted outside of a living organism, provide the initial data on how 5-Chlorotryptophol analogues interact with biological systems at the cellular and molecular level. These assays are essential for early-stage screening, offering advantages in terms of scalability, cost-effectiveness, and the ability to evaluate a large number of compounds quickly. mdpi.com

Cell-Based Assays for Efficacy and Initial Safety Assessment

Cell-based assays are fundamental in the early preclinical evaluation of this compound analogues. These assays utilize human and animal cell lines to provide a preliminary understanding of a compound's potential therapeutic efficacy and its cytotoxic effects. mdpi.comca.gov For instance, in the context of anticancer drug discovery, various human cancer cell lines such as HeLa (cervical carcinoma), A-549 (lung carcinoma), and MDA-MB-231 (metastatic mammary adenocarcinoma) can be employed to assess the cytotoxic efficacy of new compounds. nih.gov

The primary goal is to determine if an analogue exhibits the desired biological activity against a specific disease target. This could involve measuring the inhibition of a particular enzyme, the activation or blocking of a receptor, or the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For example, studies on benzothiazole (B30560) derivatives have utilized bacterial strains like Salmonella typhimurium TA98 and TA100 to assess mutagenicity, a key aspect of safety. dergipark.org.tr

Initial safety assessments are conducted concurrently to identify potential liabilities early in the development process. Cytotoxicity assays measure the concentration at which a compound becomes toxic to cells, often expressed as the IC50 value (the concentration that inhibits 50% of cell viability). This data helps in prioritizing compounds with a favorable therapeutic index – a measure of the drug's safety margin.

Table 1: Example Data from Cell-Based Assays for a Hypothetical this compound Analogue

| Assay Type | Cell Line | Endpoint Measured | Result (IC50/EC50) |

| Efficacy | A-549 (Lung Cancer) | Cell Viability | 2.5 µM |

| Efficacy | HeLa (Cervical Cancer) | Apoptosis Induction | 5.0 µM |

| Safety | MRC-5 (Normal Lung Fibroblast) | Cytotoxicity | > 50 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Metabolic Stability and Enzyme Inhibition Studies

Understanding how a this compound analogue is metabolized is critical for predicting its pharmacokinetic profile in vivo. nih.gov Metabolic stability assays assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. nih.gov These studies typically utilize liver microsomes or S9 fractions from various species, including humans, to evaluate the rate of metabolism. nih.govresearchgate.net

A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability, while a rapidly metabolized compound may be cleared from the body too quickly to exert a therapeutic effect. researchgate.net For example, studies on nucleoside analogues have shown that a compound's susceptibility to Phase-I metabolism can vary significantly across species, highlighting the importance of using multiple model systems. researchgate.net

Enzyme inhibition studies, particularly focusing on the cytochrome P450 (CYP) family of enzymes, are also crucial. Inhibition of these enzymes by a this compound analogue could lead to drug-drug interactions, where the metabolism of co-administered drugs is affected. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments can provide early predictions of a compound's potential to inhibit CYP450 enzymes. nih.gov

Table 2: Example Data from In Vitro Metabolic Stability and CYP Inhibition Assays

| Assay | System | Parameter Measured | Result |

| Metabolic Stability | Human Liver Microsomes | Half-life (t½) | 45 min |

| Metabolic Stability | Mouse Liver Microsomes | % Remaining after 30 min | 60% |

| Enzyme Inhibition | CYP3A4 | IC50 | > 10 µM |

| Enzyme Inhibition | CYP2D6 | IC50 | 25 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

In Vivo Preclinical Studies in Relevant Animal Models

Following promising in vitro results, preclinical testing moves into in vivo models, which are essential for understanding how a this compound analogue behaves in a whole, living organism. imavita.compharmaron.com These studies provide critical data on efficacy, pharmacokinetics, and toxicology that cannot be obtained from cell-based assays alone. wikipedia.orgmdpi.com

Efficacy Evaluation in Disease Models

To assess the therapeutic potential of a this compound analogue, researchers utilize relevant animal models of human diseases. nih.gov For instance, in oncology research, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly relevant for evaluating anti-cancer agents. championsoncology.com Other models, such as genetically engineered mouse models (GEMMs), can also accurately mimic human cancers. nih.gov

In these studies, the analogue is administered to the diseased animals, and its effect on disease progression is monitored. This could involve measuring tumor growth inhibition, reduction in pathological markers, or improvement in survival rates. championsoncology.com The goal is to demonstrate that the compound has a beneficial effect on the disease in a living system.

Pharmacokinetic and Pharmacodynamic Profiling (ADME)

Pharmacokinetic (PK) studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a this compound analogue. wikipedia.orgajol.info These studies determine key parameters such as bioavailability, plasma concentration over time (Cmax, Tmax), volume of distribution, and clearance. pjps.pkmdpi.com This information is vital for determining an appropriate dosing regimen for later clinical trials. ajol.info For example, a study on resveratrol (B1683913) and its analogue, pterostilbene (B91288), in rats showed that even with equimolar doses, the plasma concentrations of pterostilbene were significantly higher. nih.gov

Pharmacodynamic (PD) studies link the drug concentration in the body to its pharmacological effect. This helps to establish a dose-response relationship and provides insights into the mechanism of action in a physiological context.

Table 3: Example Pharmacokinetic Parameters from an In Vivo Study in Rats

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 1.5 µg/mL |

| Tmax (Time to Cmax) | 2 hours |

| AUC (Area Under the Curve) | 10 µg·h/mL |

| t½ (Half-life) | 6 hours |

| Bioavailability (Oral) | 35% |

This table is for illustrative purposes only and does not represent actual experimental data.

Comprehensive Toxicology and Safety Assessment

A thorough toxicological evaluation is a cornerstone of preclinical development, aimed at identifying any potential adverse effects of a this compound analogue before it is administered to humans. wikipedia.org These studies are conducted in at least two animal species (one rodent and one non-rodent) and involve administering the compound at various dose levels, including doses much higher than the anticipated therapeutic dose. mdpi.com

The assessment includes monitoring for any signs of toxicity, changes in weight, food and water consumption, and effects on vital organs. nih.gov At the end of the study, a detailed histopathological examination of tissues from major organs is performed to identify any microscopic changes. nih.gov These studies are crucial for identifying any target organ toxicity. wikipedia.org

A key outcome of these toxicology studies is the determination of the No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is the highest dose at which no adverse effects are observed and is a critical piece of data used to establish a safe starting dose for Phase 1 clinical trials in humans. wikipedia.org

Adherence to Regulatory Frameworks and Good Laboratory Practices (GLP) in Preclinical Research

The advancement of any new chemical entity, such as this compound or its analogues, from a promising laboratory discovery to a potential therapeutic agent is contingent upon a rigorous and highly structured preclinical development program. This phase is fundamentally guided by stringent international regulatory frameworks designed to ensure the quality, integrity, and reliability of all non-clinical safety data. The primary goal is to build a comprehensive safety profile that allows for an informed risk-benefit assessment before initiating human clinical trials. kobia.krnih.gov This process is overseen by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have harmonized many requirements through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.goveuropa.eu

For a small molecule compound like this compound, the ICH M3(R2) guideline provides the critical roadmap for the timing and design of non-clinical safety studies relative to clinical development. kobia.krmeduniwien.ac.at This guideline outlines the necessary toxicological data package required to support each stage of clinical investigation, from the first-in-human (FIH) trials to later, larger-scale studies. kobia.kr The generation of this data must occur under a mandatory quality system known as Good Laboratory Practice (GLP). biotechfarm.co.il

GLP principles, codified in the U.S. under 21 CFR Part 58 , are a set of regulations that govern the planning, performance, monitoring, recording, reporting, and archiving of non-clinical studies. uga.eduecfr.gov Adherence to GLP is not optional; it is a legal requirement for studies intended to support research or marketing permits for FDA-regulated products. researchgate.nettga.gov.au The core objective of GLP is to guarantee that the data submitted to regulatory authorities is credible, reproducible, and reflects the true results of the study. biotechfarm.co.il Key components of the GLP framework include: digicomply.com

Facilities and Equipment: Facilities must be of suitable size and construction to facilitate proper study conduct and minimize disturbances that could interfere with the test system. digicomply.com All equipment used for data generation must be adequately inspected, cleaned, maintained, and calibrated according to established Standard Operating Procedures (SOPs). digicomply.com

Standard Operating Procedures (SOPs): Written SOPs for all routine laboratory methods are a cornerstone of GLP. biotechfarm.co.ilepa.gov These documents ensure that all procedures, from animal care to data collection, are performed consistently and can be reconstructed. biotechfarm.co.ilnih.gov

Protocol and Study Conduct: Every GLP study must be conducted in accordance with a detailed, pre-established written protocol that clearly states the objectives and all methods for the conduct of the study. epa.gov

Test and Control Articles: Procedures must be in place to ensure the proper characterization (identity, strength, purity, stability), handling, and storage of the test article (e.g., this compound) and the control article. govinfo.gov

Records and Reporting: All raw data, protocols, reports, and specimens must be meticulously documented and archived to allow for full reconstruction of the study. tga.gov.au The final report must present a complete and accurate account of the study methods and findings. epa.gov

The types of GLP-compliant studies required for an Investigational New Drug (IND) application typically include general toxicology, genetic toxicology, and safety pharmacology. nih.gov While specific GLP-compliant toxicological data for this compound are not publicly available, the findings for related indole (B1671886) compounds illustrate the nature of the data required by regulatory authorities.

Genetic Toxicology

A standard battery of genetic toxicology tests is required to assess the potential for a compound to cause DNA or chromosomal damage. wuxiapptec.com As outlined by the ICH S2(R1) guideline , this typically involves an in vitro test for gene mutation in bacteria (Ames test), an in vitro cytogenetic test for chromosomal damage or a mouse lymphoma assay, and an in vivo test for chromosomal damage in rodent hematopoietic cells. wuxiapptec.com The following table shows representative results for a related compound, Indole-3-carbinol, from studies conducted by the National Toxicology Program (NTP).

Table 1: Representative Genetic Toxicology Findings for an Indole-Related Compound

| Assay | Test System | Concentration/Dose Range | Result |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium strains TA98, TA100, TA1535, TA1537; E. coli strain WP2 uvrA/pKM101 | 100 - 10,000 µ g/plate (with and without metabolic activation) | Negative |

| In Vivo Micronucleus Assay | Rat Bone Marrow Erythrocytes | 75 - 300 mg/kg (gavage, 3 months) | Negative |

| In Vivo Micronucleus Assay | Mouse Peripheral Blood Erythrocytes | 62.5 - 1,000 mg/kg (gavage, 3 months) | Negative |

Data sourced from the National Toxicology Program (NTP) Technical Report on Indole-3-carbinol. nih.gov

General Toxicity Studies

To characterize the broader toxicological profile, studies are conducted in at least two mammalian species, typically one rodent and one non-rodent (e.g., rat and dog). nih.govnih.gov These studies determine the potential target organs of toxicity, dose-response relationships, and the No-Observed-Adverse-Effect Level (NOAEL), which is critical for determining a safe starting dose in humans. meduniwien.ac.atucdavis.edu

Acute toxicity studies provide initial information on the effects of a single high dose. The median lethal dose (LD₅₀) is a historically used metric.

Table 2: Representative Acute Oral Toxicity Data for Indole

| Species | LD₅₀ (Median Lethal Dose) |

|---|---|

| Rat | 1,200 mg/kg |

| Mouse | 750 mg/kg |

Data sourced from toxicological studies on indole. researchgate.net

Repeat-dose toxicity studies are more informative for clinical development, with their duration depending on the proposed duration of the clinical trial. ucdavis.edu For example, a 28-day study can support a clinical trial of up to 28 days. wuxiapptec.com These studies involve detailed examination of clinical signs, body weight, food consumption, clinical pathology (hematology and blood chemistry), and histopathology of all major organs.

Table 3: Representative Findings from a 3-Month Repeat-Dose Rodent Study (Indole-3-carbinol)

| Species | Dose Levels (Gavage) | Key Observations |

|---|---|---|

| Harlan Sprague Dawley Rat | 75, 150, 300 mg/kg/day | Liver: Increased weight, hepatocellular hypertrophy, significant induction of CYP1A1 and CYP1A2 enzymes. Reproductive (Female): Increased length of estrous cycle at 300 mg/kg. Nervous System: Sedation and ataxia observed at high doses in single-dose studies. |

| B6C3F1/N Mouse | 62.5, 125, 250 mg/kg/day | Liver: Increased weight, hepatocellular hypertrophy. Reproductive (Male): Decreased sperm motility at all doses. Reproductive (Female): Extended diestrus at 250 mg/kg. |

Summary of findings from the NTP Technical Report 584 on Indole-3-carbinol. nih.govnih.gov NOAEL was not explicitly established in these studies due to findings at all dose levels in some endpoints.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Indole-3-carbinol |

| Tryptophol (B1683683) |

Biosynthetic Pathways and Metabolic Transformations of 5 Chlorotryptophol

Natural Occurrence and Origin in Biological Systems

While the direct natural isolation of 5-chlorotryptophol from an organism has not been extensively documented, its precursor, 5-chloro-L-tryptophan, is a known intermediate in the biosynthesis of various natural products. nih.gov For instance, the bacterium Streptomyces rugosporus produces the antibiotic pyrroindomycin B, a process that involves the chlorination of L-tryptophan at the C5 position to form 5-chloro-L-tryptophan. uniprot.orgexpasy.orggenome.jp This chlorinated tryptophan derivative then undergoes further enzymatic modifications to yield the final complex antibiotic.

The formation of this compound can occur through the biotransformation of 5-chloro-L-tryptophan. This process can be facilitated by engineered microbial systems. For example, researchers have successfully used Escherichia coli strains engineered with specific enzymes to convert 5-chloro-L-tryptophan into 5,5'-dichloro-chromopyrrolic acid, a dimer of a 5-chlorotryptophan derivative. nih.gov This demonstrates the biological potential for the formation of this compound and related chlorinated indole (B1671886) compounds from 5-chloro-L-tryptophan.

The following table summarizes the key organisms and products related to the biosynthesis of 5-chlorinated tryptophan derivatives.

| Organism | Product/Intermediate | Significance |

| Streptomyces rugosporus | Pyrroindomycin B, 5-chloro-L-tryptophan | Natural producer of an antibiotic derived from 5-chloro-L-tryptophan. uniprot.orgexpasy.orggenome.jp |

| Escherichia coli (engineered) | 5,5'-dichloro-chromopyrrolic acid | Demonstrates the biotransformation of 5-chloro-L-tryptophan into more complex molecules. nih.gov |

Enzymatic Chlorination Mechanisms in Biosynthesis

The key to the formation of 5-chlorotryptophan, the precursor to this compound, is a class of enzymes known as flavin-dependent halogenases (FDHs). mdpi.comchemrxiv.org These enzymes catalyze the regioselective halogenation of various aromatic compounds, including tryptophan. chemrxiv.orgrsc.org

The general mechanism of flavin-dependent halogenases involves several key steps:

Reduction of Flavin: The enzyme utilizes a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor. rsc.org This FADH₂ is typically supplied by a separate flavin reductase enzyme. chemrxiv.org

Formation of Peroxyflavin: The FADH₂ reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. mdpi.comresearchgate.net

Generation of Hypohalous Acid: This peroxyflavin species then reacts with a halide ion (in this case, chloride) to produce a hypohalous acid (HOCl). rsc.orgresearchgate.net

Electrophilic Aromatic Substitution: The generated HOCl is the active chlorinating agent. It travels through a tunnel within the enzyme to the substrate-binding site. researchgate.netresearchgate.net Here, it is activated by an active site lysine (B10760008) residue, which increases its electrophilicity, and subsequently chlorinates the tryptophan molecule at a specific position. mdpi.comresearchgate.net

The regioselectivity of the chlorination (i.e., at which position on the tryptophan indole ring the chlorine atom is attached) is determined by the specific structure of the halogenase enzyme's active site. rcsb.org Different halogenases exhibit distinct regioselectivities. For instance, PyrH from Streptomyces rugosporus specifically catalyzes the chlorination of tryptophan at the C5 position. uniprot.orggenome.jp In contrast, other halogenases like PrnA and RebH halogenate at the C7 position, while SttH and ThHal target the C6 position. acs.orgmdpi.com

The crystal structure of the tryptophan 5-halogenase PyrH reveals two distinct modules: an FAD-binding module and a tryptophan-binding module. rcsb.org The FAD-binding module is responsible for generating the reactive chlorine species, while the tryptophan-binding module specifically orients the tryptophan substrate so that the C5 position is presented for chlorination. rcsb.org

The table below details some of the key enzymes involved in tryptophan halogenation and their regioselectivity.

| Enzyme | Organism | Regioselectivity (Tryptophan) |

| PyrH | Streptomyces rugosporus | C5 uniprot.orggenome.jp |

| AbeH | Actinomycete | C5 nih.gov |

| PrnA | Pseudomonas fluorescens | C7 esrf.fr |

| RebH | Lechevalieria aerocolonigenes | C7 mdpi.com |

| SttH | Streptomyces toxytricini | C6 mdpi.com |

| ThHal | Streptomyces violaceusniger | C6 mdpi.com |

Biotransformation and Metabolite Identification in Biological Systems

The study of the biotransformation of xenobiotics, including compounds like this compound, is crucial for understanding their metabolic fate and potential biological activity. nih.gov Biotransformation processes, often carried out by microorganisms or using isolated enzymes, can lead to the production of various metabolites. mdpi.com These metabolites are the downstream products of cellular enzymatic reactions and can provide insights into metabolic pathways. nih.govnih.gov

While specific studies detailing the complete metabolic pathway of this compound in biological systems are limited, general principles of xenobiotic metabolism suggest potential transformations. Phase I metabolic reactions typically involve oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes. mdpi.com For a molecule like this compound, this could involve hydroxylation of the indole ring or oxidation of the alcohol group to an aldehyde or carboxylic acid.

For instance, the biotransformation of tryptophol (B1683683) itself can lead to the formation of indole-3-acetic acid. nih.gov It is plausible that this compound could undergo a similar conversion to 5-chloroindole-3-acetic acid.

Recent research has demonstrated the use of whole-cell biotransformation systems to produce chlorinated compounds. nih.gov Engineered E. coli has been used to convert 5-chloro-L-tryptophan into 5,5'-dichloro-chromopyrrolic acid. nih.gov While this is not a direct metabolite of this compound, it highlights the capacity of biological systems to process chlorinated indoles.

The identification of metabolites is a key aspect of metabolomics and drug discovery. nih.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to detect and identify metabolites in biological samples. uchicago.edu

Further research is needed to fully elucidate the specific metabolic fate of this compound in various biological systems. Such studies would involve incubating this compound with liver microsomes, specific microorganisms, or in whole-animal models, followed by the analysis of the resulting metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chlorotryptophol, and how are they optimized for purity and yield?

- Methodological Answer : The primary synthesis involves chlorination of tryptophol using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization focuses on reaction temperature (0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization. Characterization employs NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 280 nm) or LC-MS/MS (using MRM transitions) are standard. Method validation includes linearity (1–100 µg/mL), LOD/LOQ determination, and recovery studies in plasma/tissue homogenates. Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Q. What in vitro assays are used to assess the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) or tryptophan hydroxylase activity.

- Cell viability : MTT assays in neuronal or cancer cell lines to evaluate cytotoxicity.

- Receptor binding : Radioligand displacement assays for serotonin (5-HT) receptors. Dose-response curves (IC₅₀) and statistical analysis (ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

- Methodological Answer : Conflicting data (e.g., MAO-A vs. 5-HT receptor affinity) require:

- Orthogonal validation : Cross-validate findings using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to isolate target pathways.

- Structural analysis : X-ray crystallography or molecular docking to clarify binding modes.

- Meta-analysis : Systematic review of literature with heterogeneity testing (I² statistic) to identify confounding variables (e.g., assay conditions, cell types) .

Q. What strategies improve the stereochemical purity of this compound during synthesis?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts). Monitor enantiomeric excess (ee) by chiral HPLC or polarimetry. Computational modeling (DFT) predicts optimal reaction pathways to minimize racemization .

Q. How can stability studies for this compound be designed to assess degradation under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Forced degradation : Expose to pH extremes (1–13), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines).

- Degradant profiling : UPLC-QTOF-MS identifies breakdown products; kinetic modeling (Arrhenius equation) predicts shelf life.

- Bioactivity correlation : Compare pre- and post-degradation IC₅₀ values to assess potency loss .

Q. What interdisciplinary approaches integrate computational modeling with experimental data for this compound research?

- Methodological Answer :

- In silico screening : Molecular dynamics simulations (AMBER/GROMACS) to predict binding stability with targets.

- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity data from public databases (ChEMBL, PubChem).

- Machine learning : Train models on high-throughput screening data to prioritize novel derivatives for synthesis .

Methodological Best Practices (Synthesis & Analysis)

- Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and raw data (NMR spectra, chromatograms) in supplementary materials .

- Statistical rigor : Use power analysis to determine sample size and report confidence intervals for bioactivity data .

- Ethical data sharing : Deposit synthetic protocols in public repositories (SynArchive) and spectral data in NMReDATA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.